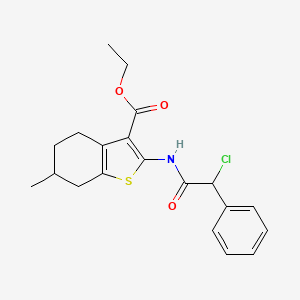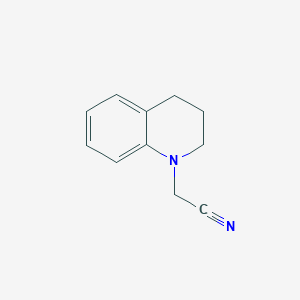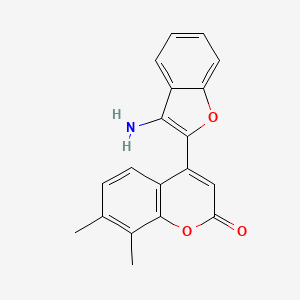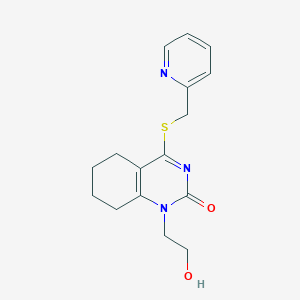![molecular formula C21H20FNO5 B2935715 4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904005-23-8](/img/structure/B2935715.png)
4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[f][1,4]oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This method involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The core structure is a benzo[f][1,4]oxazepine, which is a seven-membered ring with one oxygen and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
PPAR Agonist for Metabolic Disorders
This compound has been identified as a triple-acting PPARα, -γ, and -δ agonist , which means it can potentially be used in the treatment of metabolic disorders such as diabetes and obesity . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Agonists of PPARs have therapeutic roles in managing lipid levels, insulin sensitivity, and inflammatory responses.
Antitumor Properties
Compounds with similar structures have been used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer . The structural analogs of this compound could be synthesized and tested for their efficacy in inhibiting tumor growth and proliferation.
Aromatase Inhibitory Activity
Some derivatives of 1,3,5-triazines, which share a similar synthetic pathway with our compound, have shown significant aromatase inhibitory activity . Aromatase inhibitors are used as a treatment for breast and ovarian cancer in postmenopausal women by reducing the amount of estrogen produced in the body.
Corticotrophin-Releasing Factor Antagonist
The compound’s framework is conducive to modification into a corticotrophin-releasing factor 1 receptor antagonist . This application is significant in the treatment of depression and anxiety, as corticotrophin-releasing factor is involved in the stress response.
Leukotriene Antagonist
Structurally related compounds have been found to have potent activity against leukotriene C4 (LTC4) antagonist, which has a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential application in treating conditions like asthma and allergic rhinitis.
Antiparasitic Activity
The compound’s structure allows for the possibility of it being used to develop substrates with good in vitro activity against the protozoan parasite Trypanosoma brucei , the causative organism of Human African Trypanosomiasis . This could lead to new treatments for this neglected tropical disease.
Polymer Photostabilisers
Due to the compound’s potential for modification into triazine derivatives, it could be used in the production of polymer photostabilisers . These are additives that improve the resistance of polymers to degradation from exposure to ultraviolet light.
Herbicide Development
The synthetic pathways related to this compound could be employed to create herbicides . Triazine derivatives are known for their application in agriculture to control undesirable vegetation .
Eigenschaften
IUPAC Name |
4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-19(14)28-17)12-16(24)15-11-13(22)9-10-18(15)27-4-2/h5-11,17H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLVZJCYCNMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)
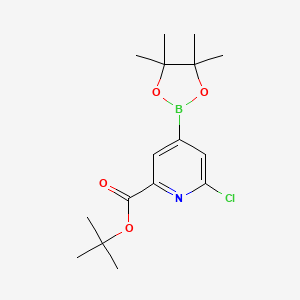
![4-Bromo-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2935639.png)
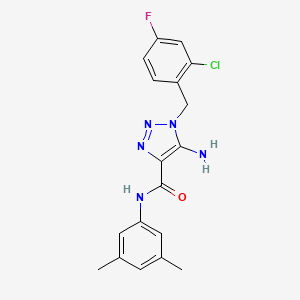
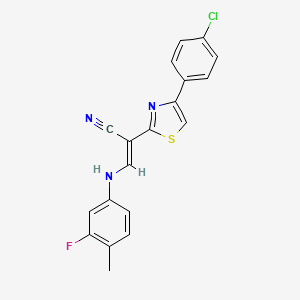
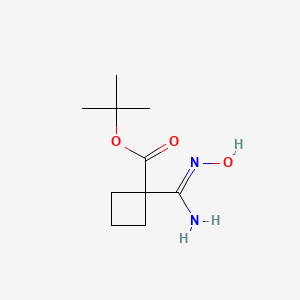
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2935646.png)
![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2935647.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
